REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6]C(=O)C2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[OH:12][OH:13].[C:14]([O:17]CC)(=[O:16])[CH3:15]>>[CH:8]1[CH:9]=[C:10]([O:12][OH:13])[C:2]([C:1]([OH:6])=[O:11])=[C:15]([C:14]([OH:17])=[O:16])[CH:7]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then there were added 3 grams of Lewatit MP 62
|
Type
|
ADDITION
|
Details
|
there were dropped in at the same temperature
|
Type
|
WAIT
|
Details
|
was containued for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
whereby the temperature of the mixture increased to about 20° C
|
Type
|
CUSTOM
|
Details
|
Then there was separated off the ion exchanger
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |